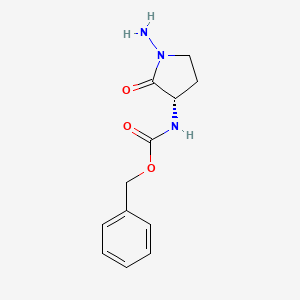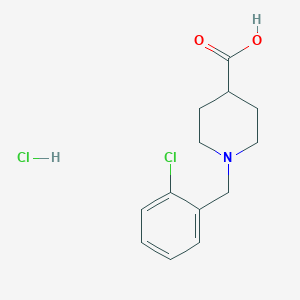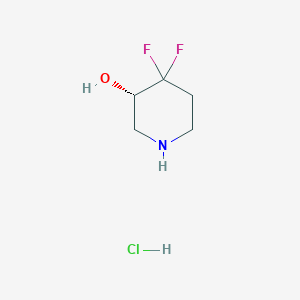
(S)-4,4-Difluoropiperidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,4-Difluoropiperidin-3-ol clorhidrato es un compuesto químico que pertenece a la clase de los derivados de piperidina. Se caracteriza por la presencia de dos átomos de flúor unidos al cuarto carbono del anillo de piperidina y un grupo hidroxilo unido al tercer carbono. El compuesto se utiliza a menudo en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-4,4-Difluoropiperidin-3-ol clorhidrato normalmente implica la fluoración de derivados de piperidina. Un método común incluye el uso de agentes fluorantes como el trifluoruro de dietilaminosulfuro (DAST) o Deoxo-Fluor. Las condiciones de reacción a menudo requieren disolventes anhidros y bajas temperaturas para garantizar una fluoración selectiva.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-4,4-Difluoropiperidin-3-ol clorhidrato puede implicar reactores de flujo continuo para mantener un control preciso de las condiciones de reacción. Este método mejora el rendimiento y la pureza del producto final. El uso de catalizadores y parámetros de reacción optimizados mejora aún más la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-4,4-Difluoropiperidin-3-ol clorhidrato sufre diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona.
Reducción: El compuesto puede reducirse para eliminar el grupo hidroxilo, formando una difluoropiperidina.
Sustitución: Los átomos de flúor pueden sustituirse por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Las reacciones de sustitución nucleófila pueden implicar reactivos como el hidruro de sodio (NaH) o compuestos de organolitio.
Principales productos formados
Oxidación: Formación de 4,4-difluoropiperidin-3-ona.
Reducción: Formación de 4,4-difluoropiperidina.
Sustitución: Formación de diversos derivados de piperidina sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(S)-4,4-Difluoropiperidin-3-ol clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por sus posibles efectos en los sistemas biológicos, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos dirigidos a trastornos neurológicos.
Industria: Utilizado en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (S)-4,4-Difluoropiperidin-3-ol clorhidrato implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como inhibidor o modulador de ciertas enzimas o receptores, afectando a diversas vías bioquímicas. La presencia de átomos de flúor aumenta su afinidad de unión y selectividad hacia estos objetivos.
Comparación Con Compuestos Similares
Compuestos similares
4-Fluoropiperidina: Carece del segundo átomo de flúor y del grupo hidroxilo, lo que da lugar a diferentes propiedades químicas.
3-Hidroxipiperidina: Carece de los átomos de flúor, lo que afecta a su reactividad y actividad biológica.
4,4-Difluoropiperidina: Carece del grupo hidroxilo, lo que lleva a un comportamiento químico diferente.
Singularidad
(S)-4,4-Difluoropiperidin-3-ol clorhidrato es único debido a la combinación de átomos de flúor y un grupo hidroxilo en el anillo de piperidina. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C5H10ClF2NO |
|---|---|
Peso molecular |
173.59 g/mol |
Nombre IUPAC |
(3S)-4,4-difluoropiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-3-4(5)9;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 |
Clave InChI |
QAPULPLRJGHBBX-WCCKRBBISA-N |
SMILES isomérico |
C1CNC[C@@H](C1(F)F)O.Cl |
SMILES canónico |
C1CNCC(C1(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


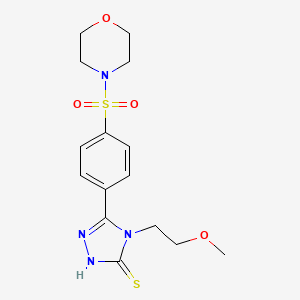
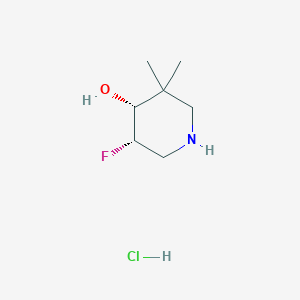
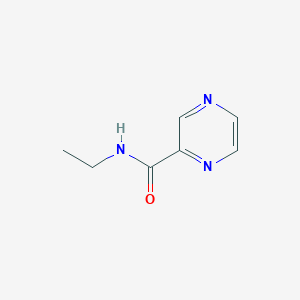
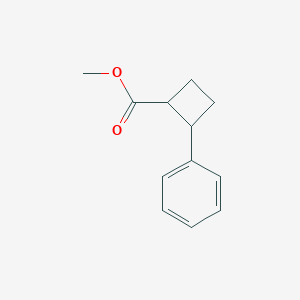


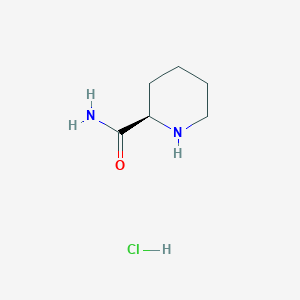
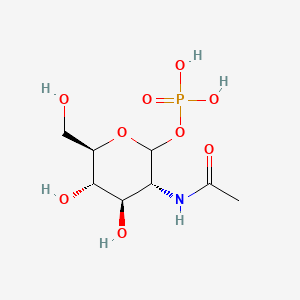
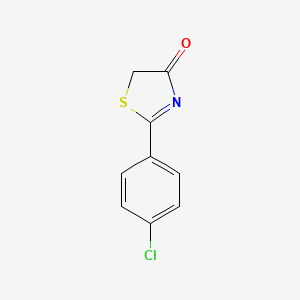
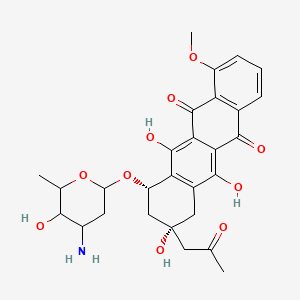
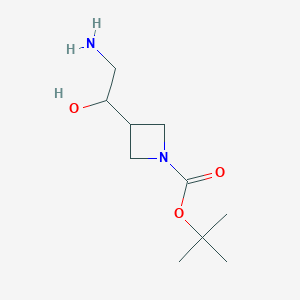
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
